1,2-Benzisothiazol-5-amine
Overview
Description
Synthesis Analysis
1,2-Benzisothiazol-5-amine and its derivatives have been synthesized through various methods, highlighting their versatility and adaptability in chemical synthesis. For instance, a method for synthesizing novel 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives involves nitration of isatoic anhydride followed by conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones and further derivatization of the 5-amino group (Kharul et al., 2011). Another study demonstrates the metal-free synthesis of 2-aminobenzothiazoles through iodine-catalyzed and oxygen-promoted cascade reactions, showcasing an efficient and sustainable approach (Xu et al., 2017).
Molecular Structure Analysis
Structural analysis plays a pivotal role in understanding the configuration and conformation of 1,2-Benzisothiazol-5-amine derivatives. For instance, matrix-isolation FTIR and theoretical structural analysis have been conducted on amino-saccharins, derivatives of 1,2-Benzisothiazol-5-amine, to investigate their molecular structure and vibrational properties, offering insights into their conformers and stability (Almeida et al., 2009).
Chemical Reactions and Properties
1,2-Benzisothiazol-5-amine undergoes various chemical reactions, forming a basis for synthesizing a wide range of compounds. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines have been explored for the fast and convenient synthesis of thiadiazoles, thioacetamides, and oxoacetamides, revealing the compound's reactivity and potential in synthetic chemistry (Konstantinova et al., 2010).
Scientific Research Applications
Antiviral Agents
- Scientific Field: Pharmacology
- Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents .
Preservative and Antimicrobial
- Scientific Field: Industrial Chemistry
- Application Summary: Benzisothiazolinone, which includes 1,2-Benzisothiazol-5-amine, is widely used as a preservative and antimicrobial . It is used in a variety of products, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
- Methods of Application: The compound is typically added to these products during the manufacturing process to inhibit the growth of bacteria, fungi, and yeasts .
- Results or Outcomes: The use of benzisothiazolinone has been effective in preserving these products and preventing microbial contamination .
Food Additive
- Scientific Field: Food Science
- Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor .
- Methods of Application: The compound is typically added to food products during the manufacturing process to enhance flavor .
- Results or Outcomes: The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavoring substance" .
Dyes and Nonlinear Optics
- Scientific Field: Material Science
- Application Summary: Benzothiazole is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . This ring is a potential component in nonlinear optics (NLO) .
Marine Antifouling Coating
- Scientific Field: Marine Engineering
- Application Summary: A derivative of 1,2-Benzisothiazol-3(2H)-one is used as a marine antifouling coating .
- Methods of Application: The compound is typically added to the coating during the manufacturing process to prevent the attachment of organisms on the surface .
- Results or Outcomes: The use of this derivative has been effective in preventing fouling on marine surfaces .
Vulcanization of Rubber
- Scientific Field: Material Science
- Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, is used as an accelerator for the sulfur vulcanization of rubber .
- Methods of Application: The compound is typically added to the rubber during the manufacturing process to accelerate the vulcanization process .
- Results or Outcomes: The use of benzothiazole has been effective in speeding up the vulcanization process, resulting in more efficient production of rubber products .
Dye for Arsenic Detection
Safety And Hazards
Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards2. Therefore, their use is restricted by EU legislation2. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye45.
Future Directions
The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs2. This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market2. The review provides a summary of findings, which may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity3.
properties
IUPAC Name |
1,2-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUJHVNRGNTQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201657 | |
Record name | 1,2-Benzisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazol-5-amine | |
CAS RN |
53473-85-1 | |
Record name | 1,2-Benzisothiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53473-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053473851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BENZISOTHIAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LX6X0LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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